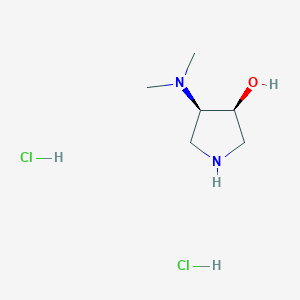
rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2O and its molecular weight is 203.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Enantioselective Synthesis : The compound plays a crucial role in the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines, demonstrating its importance in creating compounds of C2-symmetry for potential applications in medicinal chemistry and material science (Yamamoto et al., 1993).
Electrochiroptical Systems : It is involved in the development of new electrochromic systems that exhibit high electrochemical bistability and vivid color changes, indicating its use in electronic and photonic devices (Higuchi et al., 2003).
Regioselective Synthesis : The compound aids in the flexible and regioselective synthesis of alkyl- and aryl-substituted 1H-pyrroles, showcasing its versatility in organic synthesis (Enders et al., 1996).
Pharmacological Research
- Sila-Analogues of Pharmaceuticals : Research on sila-analogues of venlafaxine, a serotonin/noradrenaline reuptake inhibitor, highlights the potential for creating silicon-based derivatives of existing drugs for enhanced pharmacological profiles (Daiss et al., 2006).
Material Science and Coordination Chemistry
Organometallic Complexes : The synthesis of (2-(dimethylamino)indenyl)zirconium dichlorides and their molecular structure determination reveal insights into the bonding characteristics and potential applications in catalysis and material science (Luttikhedde et al., 1996).
Luminescence and Magnetic Properties : Studies on complexes based on a racemic tetraoxaspiro ligand explore the correlation of coordination preferences with structural diversity, magnetic properties, and luminescence, indicating its use in developing new materials with specific optical and magnetic features (Hu et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include protection of the amine group, formation of the pyrrolidine ring, and introduction of the dimethylamino group.", "Starting Materials": [ "L-proline", "N,N-dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Protection of the amine group of L-proline using acetic anhydride and sodium bicarbonate to yield N-Boc-L-proline", "Formation of the pyrrolidine ring by reacting N-Boc-L-proline with sodium borohydride in methanol to yield rac-(3R,4S)-3-Boc-4-hydroxypyrrolidine", "Introduction of the dimethylamino group by reacting rac-(3R,4S)-3-Boc-4-hydroxypyrrolidine with N,N-dimethylformamide and hydrochloric acid to yield rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol", "Conversion of rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol to its dihydrochloride salt by reacting with hydrochloric acid in ethyl acetate" ] } | |
Número CAS |
1993217-93-8 |
Fórmula molecular |
C6H16Cl2N2O |
Peso molecular |
203.11 g/mol |
Nombre IUPAC |
(3R,4S)-4-(dimethylamino)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8(2)5-3-7-4-6(5)9;;/h5-7,9H,3-4H2,1-2H3;2*1H/t5-,6+;;/m0../s1 |
Clave InChI |
DZLFLRAVIZGQMT-KXSOTYCDSA-N |
SMILES isomérico |
CN(C)[C@H]1CNC[C@H]1O.Cl.Cl |
SMILES |
CN(C)C1CNCC1O.Cl.Cl |
SMILES canónico |
CN(C)C1CNCC1O.Cl.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


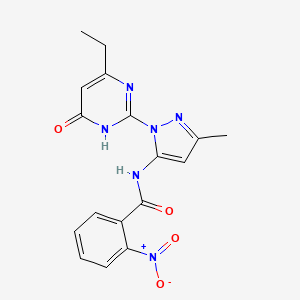
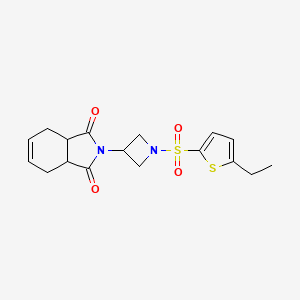
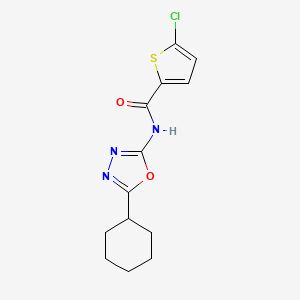
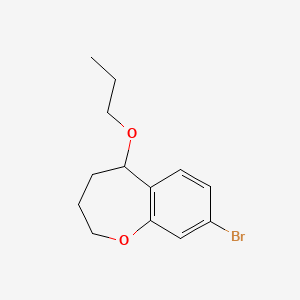
![Methyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2859382.png)
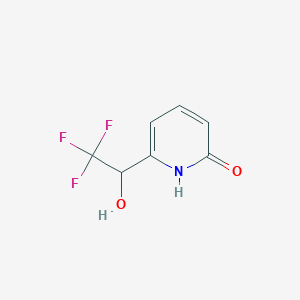
![N-(4-bromophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2859386.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2859388.png)
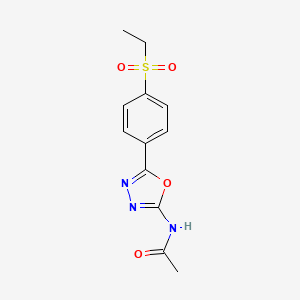
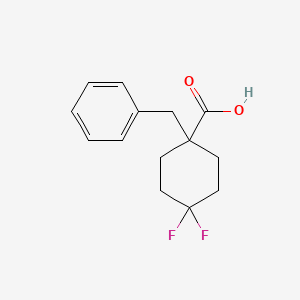
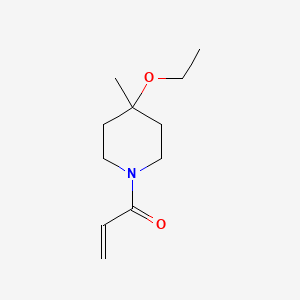
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859395.png)

![3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2859398.png)
